molecular formula C14H24O3Si B13967230 4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenol CAS No. 252947-20-9

4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenol

Cat. No.: B13967230
CAS No.: 252947-20-9
M. Wt: 268.42 g/mol
InChI Key: GPWOBGCMCLGEIM-UHFFFAOYSA-N
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Description

4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenol is a chemical compound that features a phenol group substituted with a tert-butyldimethylsilyl (TBDMS) ether. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenol typically involves the reaction of phenol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various functionalized phenols depending on the substituent introduced.

Scientific Research Applications

4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenol is widely used in scientific research due to its versatility:

    Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Used in the synthesis of biologically active molecules and natural products.

    Medicine: Plays a role in the development of pharmaceuticals by protecting sensitive hydroxyl groups during multi-step syntheses.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenol primarily involves the protection of hydroxyl groups. The TBDMS group stabilizes the hydroxyl group by forming a strong Si-O bond, which prevents unwanted reactions during synthetic processes. The protection can be reversed by treatment with fluoride ions, which cleave the Si-O bond, regenerating the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ethers: Less stable compared to TBDMS ethers.

    Tert-butyldiphenylsilyl ethers: More sterically hindered and stable than TBDMS ethers.

    Methoxymethyl ethers: Less stable and more prone to hydrolysis.

Uniqueness

4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenol is unique due to its balance of stability and reactivity. The TBDMS group provides sufficient protection for hydroxyl groups while being relatively easy to remove under mild conditions, making it a preferred choice in many synthetic applications .

Properties

CAS No.

252947-20-9

Molecular Formula

C14H24O3Si

Molecular Weight

268.42 g/mol

IUPAC Name

4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]phenol

InChI

InChI=1S/C14H24O3Si/c1-14(2,3)18(4,5)17-11-10-16-13-8-6-12(15)7-9-13/h6-9,15H,10-11H2,1-5H3

InChI Key

GPWOBGCMCLGEIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOC1=CC=C(C=C1)O

Origin of Product

United States

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